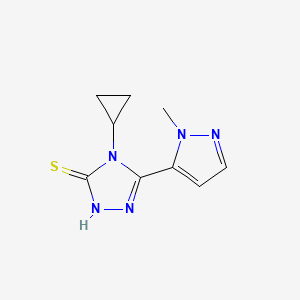

4-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-cyclopropyl-3-(2-methylpyrazol-3-yl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5S/c1-13-7(4-5-10-13)8-11-12-9(15)14(8)6-2-3-6/h4-6H,2-3H2,1H3,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIOAZXLWSDATL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=NNC(=S)N2C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201132313 | |

| Record name | 4-Cyclopropyl-2,4-dihydro-5-(1-methyl-1H-pyrazol-5-yl)-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201132313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001500-08-8 | |

| Record name | 4-Cyclopropyl-2,4-dihydro-5-(1-methyl-1H-pyrazol-5-yl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001500-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyclopropyl-2,4-dihydro-5-(1-methyl-1H-pyrazol-5-yl)-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201132313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol typically involves the formation of the triazole ring through cyclization reactions. Common starting materials include cyclopropyl hydrazine, 1-methyl-1H-pyrazole-5-carboxylic acid, and thiourea. The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening for catalyst selection, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides or sulfonic acids.

Reduction: Reduction reactions may target the triazole ring or other functional groups, potentially altering the compound’s biological activity.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group may yield disulfides, while substitution reactions can produce a variety of functionalized triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer properties. Researchers can study its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, derivatives of this compound could be developed as pharmaceutical agents. The triazole ring is a common motif in many drugs, and modifications to the compound’s structure could enhance its efficacy and reduce side effects.

Industry

Industrially, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound’s effects may be mediated through pathways involving oxidative stress, apoptosis, or signal transduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 1,2,4-triazole-3-thiol scaffold is a versatile pharmacophore, with substitutions at positions 4 and 5 significantly influencing physicochemical properties and bioactivity. Below is a detailed comparison with structurally related analogs:

Structural and Functional Group Variations

Physicochemical Properties

- Lipophilicity : Fluorine and chlorophenyl groups () increase logP values, enhancing blood-brain barrier penetration.

- Solubility : Pyrazole and pyrrole substituents () may improve aqueous solubility via H-bonding.

- Steric Effects : Bulky groups like tert-butyl () reduce metabolic degradation but may limit target binding.

Biological Activity

4-Cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound characterized by a triazole ring, a pyrazole moiety, and a thiol group. Its molecular formula is C₉H₁₁N₅S. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.

Chemical Structure and Properties

The unique structure of this compound allows it to interact with various biological targets. The presence of the thiol group enhances its reactivity, enabling it to form covalent bonds with cysteine residues in proteins, which can modulate their activity.

| Property | Details |

|---|---|

| Molecular Formula | C₉H₁₁N₅S |

| Molecular Weight | Approximately 209.31 g/mol |

| Functional Groups | Triazole, Pyrazole, Thiol |

| Solubility | Soluble in organic solvents |

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various pathogens. For instance:

- Antibacterial Activity : It has been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition (MIC values ranging from 0.046 to 3.11 μM) .

- Antifungal Activity : The compound has shown efficacy against fungi like Candida albicans and Aspergillus fumigatus.

2. Anticancer Properties

Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and modulation of signaling pathways. It has been evaluated in vitro against various cancer cell lines, showing promising results in reducing cell viability.

3. Enzyme Inhibition

The thiol group allows for covalent modification of enzymes:

- Target Enzymes : The compound has been identified as a potential inhibitor of certain kinases and proteases involved in disease processes.

The mechanism by which this compound exerts its biological effects likely involves:

- Covalent Bond Formation : Interaction with cysteine residues in proteins.

- Modulation of Signaling Pathways : Influencing pathways related to oxidative stress and apoptosis.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Case Study 1: Antimicrobial Screening

In a study published in the Journal of Medicinal Chemistry, derivatives of triazoles were screened for antimicrobial activity. The findings indicated that compounds similar to this compound showed enhanced activity against resistant strains of bacteria compared to standard antibiotics .

Case Study 2: Anticancer Activity

A study published in Cancer Research investigated the effects of various triazole derivatives on cancer cell lines. The results demonstrated that the compound significantly inhibited cell growth in breast and lung cancer models (IC50 values below 10 μM) .

Q & A

Q. What are the optimal synthetic routes for preparing 4-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol and its analogs?

The compound can be synthesized via multi-step reactions starting with cyclopropane derivatives and substituted pyrazoles. Microwave-assisted synthesis in an i-propanol medium with sodium hydroxide has been effective for analogous triazole-thiol derivatives, improving reaction efficiency and yield . Key intermediates include thiol-functionalized triazoles, which are alkylated or condensed with substituents like pyrazole rings under controlled conditions. Characterization typically involves elemental analysis, ¹H-NMR, and LC-MS to confirm structural integrity .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Essential techniques include:

- ¹H-NMR : To verify substituent positions and cyclopropane ring integrity.

- LC-MS : For molecular weight confirmation and purity assessment.

- FTIR : To identify functional groups (e.g., thiol, triazole).

- Elemental analysis : For empirical formula validation . Advanced characterization may require X-ray crystallography using SHELXL for structural refinement .

Q. How is the antiradical activity of triazole-thiol derivatives evaluated experimentally?

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used. Activity is measured by monitoring the reduction of DPPH’s purple color (λmax = 517 nm) as the compound scavenges free radicals. For example, 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol showed 88.89% inhibition at 1 × 10⁻³ M, with activity decreasing at lower concentrations .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of triazole-thiol derivatives?

Substituent effects are significant:

- Electron-withdrawing groups (e.g., halogens) enhance antimicrobial activity by improving membrane penetration .

- Hydrophobic moieties (e.g., cyclopropyl) increase metabolic stability.

- Aromatic substitutions (e.g., pyridyl) improve coordination with metal ions in catalytic or therapeutic applications . For example, adding a 4-fluorobenzylidene group reduced antiradical activity, while a 2-hydroxybenzylidene group improved it .

Q. What computational strategies are used to predict the therapeutic potential of this compound?

- Molecular docking : Used to evaluate interactions with targets like viral helicases (e.g., SARS-CoV-2 M-nsp13). Derivatives with cyclopentyl or chlorophenyl groups showed strong binding to 5WWP (PDB ID) .

- ADME analysis : Predicts pharmacokinetic properties, such as bioavailability and blood-brain barrier penetration, using tools like SwissADME .

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies often arise from variations in:

- Experimental conditions : Solvent polarity, pH, and temperature (e.g., DPPH assay results are concentration-dependent) .

- Structural analogs : Minor substitutions (e.g., methyl vs. isopropyl groups) significantly alter activity .

- Assay protocols : Standardizing methods (e.g., MIC values for antimicrobial testing) ensures comparability .

Q. What role do triazole-thiol derivatives play in corrosion inhibition?

These compounds act as mixed-type inhibitors in acidic environments, adsorbing onto metal surfaces via thiol and triazole groups. Electrochemical impedance spectroscopy (EIS) and density functional theory (DFT) calculations validate their mechanism. For example, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol showed >90% inhibition efficiency in HCl .

Methodological Recommendations

- Synthesis optimization : Use microwave irradiation to reduce reaction time and improve yield .

- Data validation : Cross-reference spectral data (e.g., NMR shifts) with computational predictions (e.g., ChemDraw) .

- Biological assays : Include positive controls (e.g., ascorbic acid for DPPH) to calibrate activity measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.